![molecular formula C8H9NS B071073 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine CAS No. 178308-07-1](/img/structure/B71073.png)
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a bicyclic compound that contains a thieno ring and a pyridine ring, and it has been found to exhibit various biological activities. In
Mechanism of Action
The mechanism of action of 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. It has also been found to reduce inflammation and to modulate the immune system. In addition, the compound has been studied for its potential as a neuroprotective agent, and it has been found to protect against oxidative stress and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological activities, and it has shown promising results in preclinical studies. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of the compound and to identify potential targets for its biological activities.
Scientific Research Applications
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a neuroprotective agent and as a modulator of the immune system. The compound has been tested in vitro and in vivo, and it has shown promising results in preclinical studies.
properties
CAS RN |
178308-07-1 |
|---|---|
Product Name |
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine |
Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
7-methyl-6,7-dihydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h2-6,9H,1H3 |
InChI Key |
LQKJXDMRVCRIHY-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=CN1)C=CS2 |
Canonical SMILES |
CC1C2=C(C=CN1)C=CS2 |
synonyms |
Thieno[2,3-c]pyridine, 6,7-dihydro-7-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


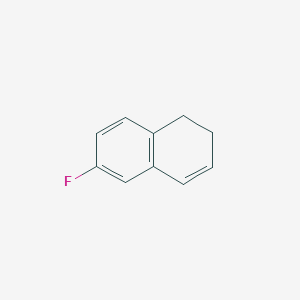
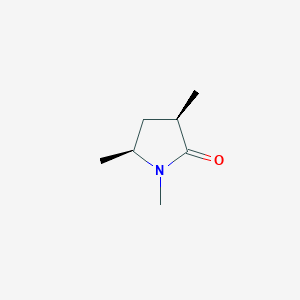
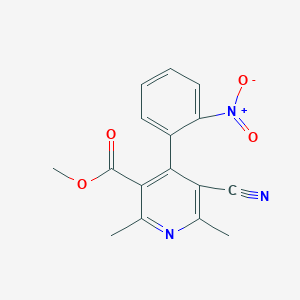
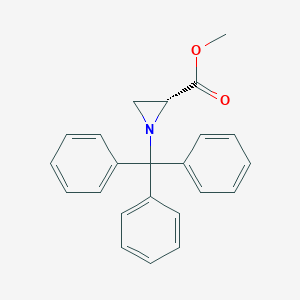
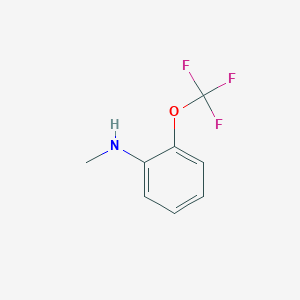

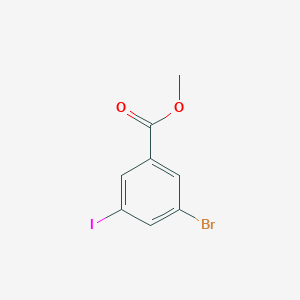

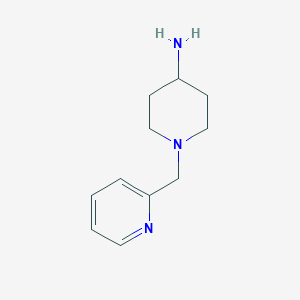




![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)